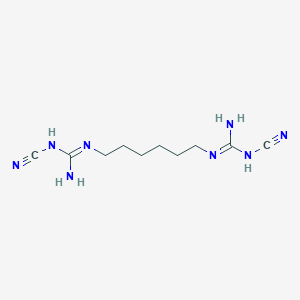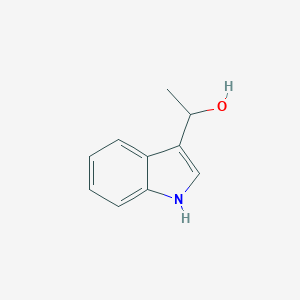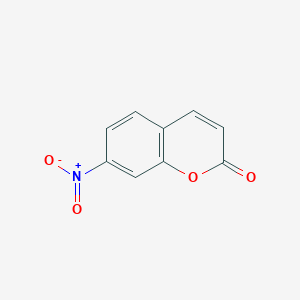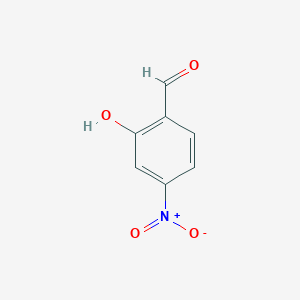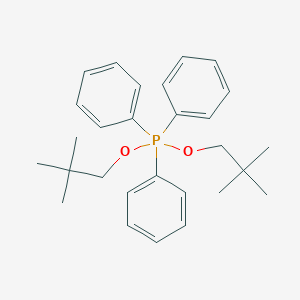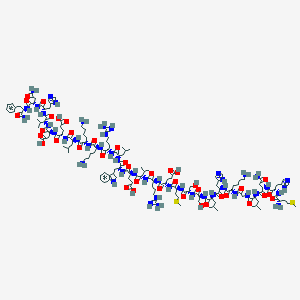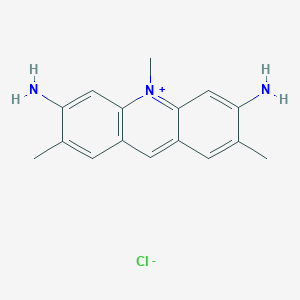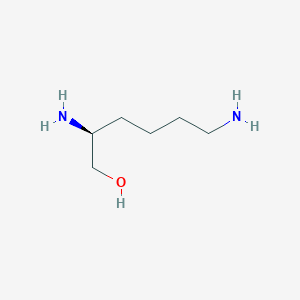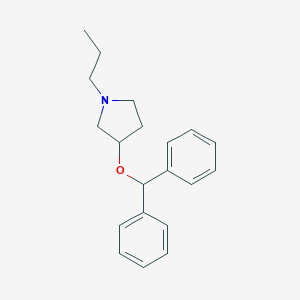
3-(Diphenylmethoxy)-1-propylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Diphenylmethoxy)-1-propylpyrrolidine, also known as WF-23, is a synthetic compound that belongs to the class of pyrrolidine derivatives. It has gained significant attention in recent years due to its potential application in scientific research.
Wirkmechanismus
The mechanism of action of 3-(Diphenylmethoxy)-1-propylpyrrolidine involves the inhibition of dopamine reuptake by binding to the dopamine transporter. This leads to an increase in dopamine levels in the brain, which can have various effects on behavior and mood.
Biochemische Und Physiologische Effekte
Studies have shown that 3-(Diphenylmethoxy)-1-propylpyrrolidine can lead to an increase in locomotor activity and a decrease in anxiety-like behavior in animal models. It has also been found to have antidepressant-like effects in some studies. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(Diphenylmethoxy)-1-propylpyrrolidine in lab experiments include its high binding affinity for the dopamine transporter and its potential application in studying the dopamine system. However, its limited solubility in water and potential toxicity at high doses are some of the limitations that need to be considered.
Zukünftige Richtungen
Future research on 3-(Diphenylmethoxy)-1-propylpyrrolidine could focus on its potential application in the treatment of drug addiction and depression. Additionally, further studies could investigate the biochemical and physiological effects of this compound in different animal models and at different doses. The development of more soluble analogs of 3-(Diphenylmethoxy)-1-propylpyrrolidine could also be a future direction for research.
Synthesemethoden
The synthesis of 3-(Diphenylmethoxy)-1-propylpyrrolidine involves the reaction of 1-(3-methoxyphenyl)-2-nitropropene with 1,3-diphenyl-2-chloropropane in the presence of zinc and acetic acid. The resulting compound is then reduced with hydrogen gas in the presence of palladium on carbon to obtain 3-(Diphenylmethoxy)-1-propylpyrrolidine.
Wissenschaftliche Forschungsanwendungen
3-(Diphenylmethoxy)-1-propylpyrrolidine has been studied for its potential application in various scientific research fields. It has been found to exhibit significant binding affinity for the dopamine transporter, making it a potential candidate for studying the dopamine system. Additionally, it has been studied for its potential application in the treatment of drug addiction and depression.
Eigenschaften
CAS-Nummer |
102239-19-0 |
|---|---|
Produktname |
3-(Diphenylmethoxy)-1-propylpyrrolidine |
Molekularformel |
C20H25NO |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
3-benzhydryloxy-1-propylpyrrolidine |
InChI |
InChI=1S/C20H25NO/c1-2-14-21-15-13-19(16-21)22-20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19-20H,2,13-16H2,1H3 |
InChI-Schlüssel |
AMFUILNWFICSTI-UHFFFAOYSA-N |
SMILES |
CCCN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CCCN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=CC=C3 |
Synonyme |
3-benzhydryloxy-1-propyl-pyrrolidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



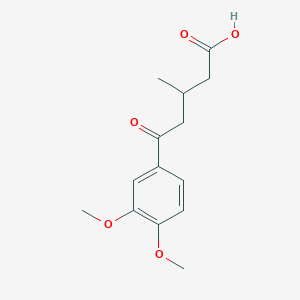
![2-[[5-[(1E)-2,6-dimethylhepta-1,5-dienyl]-3-hydroxy-3-methyloxolan-2-yl]methyl]-3,4-dihydroxycyclohex-2-en-1-one](/img/structure/B20801.png)
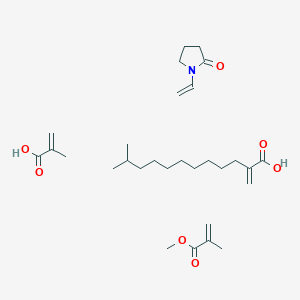
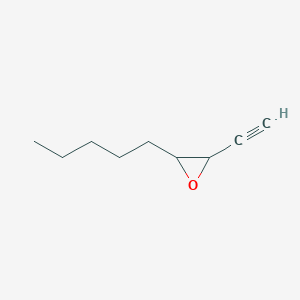
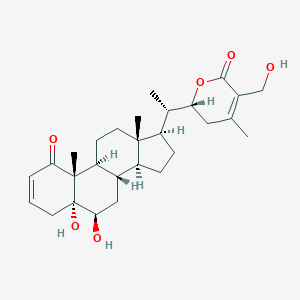
![5-Amino-2-(octylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B20811.png)
